N-(4-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{4-[(4-ISOPROPYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE is a synthetic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of an isopropylpiperazine moiety attached to a sulfonylphenyl group, which is further connected to an acetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[(4-ISOPROPYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonylphenyl intermediate: This step involves the reaction of 4-nitrophenylsulfonyl chloride with isopropylpiperazine under basic conditions to form the sulfonylphenyl intermediate.
Reduction of the nitro group: The nitro group in the intermediate is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: The final step involves the acetylation of the amine group with acetic anhydride to form N1-{4-[(4-ISOPROPYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-{4-[(4-ISOPROPYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
N~1~-{4-[(4-ISOPROPYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-{4-[(4-ISOPROPYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N~1~-{4-[(4-ISOPROPYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE is unique due to the presence of the isopropylpiperazine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C15H23N3O3S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C15H23N3O3S/c1-12(2)17-8-10-18(11-9-17)22(20,21)15-6-4-14(5-7-15)16-13(3)19/h4-7,12H,8-11H2,1-3H3,(H,16,19) |
InChI Key |
PNDRWGDIDLDLEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.